molecular formula C28H26FNO6S3 B408346 4,5-DIMETHYL 2-{8-ETHOXY-1-[2-(4-FLUOROPHENYL)ACETYL]-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE

4,5-DIMETHYL 2-{8-ETHOXY-1-[2-(4-FLUOROPHENYL)ACETYL]-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE

Cat. No.: B408346
M. Wt: 587.7g/mol
InChI Key: HRYPAKSIIRLDNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-(8-ethoxy-1-[(4-fluorophenyl)acetyl]-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIMETHYL 2-{8-ETHOXY-1-[2-(4-FLUOROPHENYL)ACETYL]-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the ethoxy and fluorophenylacetyl groups. The final steps involve the formation of the thioxo and dithiole-dicarboxylate moieties under controlled conditions. Common reagents used in these reactions include ethyl bromoacetate, 4-fluorobenzoyl chloride, and various sulfur-containing compounds.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(8-ethoxy-1-[(4-fluorophenyl)acetyl]-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The ethoxy group can be substituted with other alkoxy groups or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would produce the corresponding alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL 2-{8-ETHOXY-1-[2-(4-FLUOROPHENYL)ACETYL]-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-(8-ethoxy-1-[(4-chlorophenyl)acetyl]-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate
  • Dimethyl 2-(8-ethoxy-1-[(4-bromophenyl)acetyl]-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate

Uniqueness

The uniqueness of 4,5-DIMETHYL 2-{8-ETHOXY-1-[2-(4-FLUOROPHENYL)ACETYL]-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE lies in its specific combination of functional groups The presence of the fluorophenylacetyl group imparts unique electronic properties, while the thioxo and dithiole-dicarboxylate moieties provide additional reactivity and stability

Properties

Molecular Formula

C28H26FNO6S3

Molecular Weight

587.7g/mol

IUPAC Name

dimethyl 2-[8-ethoxy-1-[2-(4-fluorophenyl)acetyl]-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C28H26FNO6S3/c1-6-36-18-9-7-8-17-20(27-38-22(25(32)34-4)23(39-27)26(33)35-5)24(37)28(2,3)30(21(17)18)19(31)14-15-10-12-16(29)13-11-15/h7-13H,6,14H2,1-5H3

InChI Key

HRYPAKSIIRLDNV-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC2=C1N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)CC4=CC=C(C=C4)F

Canonical SMILES

CCOC1=CC=CC2=C1N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)CC4=CC=C(C=C4)F

Origin of Product

United States

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